molecular formula C13H25N3O2 B2776346 1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone CAS No. 887445-59-2

1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone

Cat. No. B2776346
CAS RN: 887445-59-2
M. Wt: 255.362
InChI Key: SNHKBVBCZLOYLR-UHFFFAOYSA-N
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Description

The compound “1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone” is a chemical substance with the molecular formula C13H25N3O2 . It is registered in the ECHA database .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C13H25N3O2) and molecular weight (255.36) . More detailed properties such as melting point, boiling point, and density can be found on various chemical databases .

Scientific Research Applications

Synthesis and Characterization

The compound 1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone and its derivatives have been extensively studied for their synthesis and structural characterization. These studies focus on creating novel chemical entities that could have various applications, including but not limited to, materials science, pharmaceuticals, and chemical engineering. For instance, a study presented the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, offering insights into efficient methods for preparing these compounds with potential biological activities (Bhat et al., 2018).

Corrosion Inhibition

The compound has also found applications in the field of corrosion inhibition. A particular study targeted the synthesis of cadmium(II) Schiff base complexes for corrosion inhibition on mild steel, highlighting the compound's utility in protecting industrial materials (Das et al., 2017). This research bridges a gap between coordination chemistry and materials science, showcasing the compound's versatility in applications beyond the pharmaceutical domain.

Antimicrobial and Antiproliferative Activities

Research on derivatives of this compound has shown promising antimicrobial and antiproliferative activities. For example, microwave-assisted synthesis of certain derivatives demonstrated significant antibacterial activity, suggesting potential for the development of new antimicrobial agents (Merugu et al., 2010). Another study focused on the synthesis, structural exploration, and antiproliferative activity of a novel bioactive heterocycle, pointing to the compound's potential in cancer research (Prasad et al., 2018).

Transdermal Permeation Enhancers

A significant application of this compound is in the development of transdermal permeation enhancers. One study synthesized esters and amides of hexanoic acid substituted with the tertiary amino group in the terminal position, including morpholine derivatives, and tested their activity as enhancers for drug delivery through human skin (Farsa et al., 2010). This research suggests the compound's potential in improving the efficiency of transdermal drug delivery systems.

Coordination Chemistry

The versatility of this compound extends to coordination chemistry, where derivatives have been utilized in synthesizing novel complexes with unique properties. For example, the auxiliary part of ligands derived from the compound mediated unique coordination chemistry of copper (II), demonstrating the influence of the compound's derivatives on the properties and functionalities of metal complexes (Majumder et al., 2016).

properties

IUPAC Name

1-[4-(2-morpholin-4-ylethylamino)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-12(17)16-5-2-13(3-6-16)14-4-7-15-8-10-18-11-9-15/h13-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHKBVBCZLOYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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